Welcome to the BenchChem Online Store!
molecular formula C14H18N2O B8007146 1-Ethylspiro[indoline-3,4'-piperidin]-2-one

1-Ethylspiro[indoline-3,4'-piperidin]-2-one

Cat. No. B8007146
M. Wt: 230.31 g/mol
InChI Key: FBFGJHYGTQVKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09334269B2

Procedure details

To a stirred solution of 1-ethyl-1′-methylspiro[indoline-3,4′-piperidin]-2-one (0.0046 mol) in toluene (41.6 mL) was added 2,2,2 trichloro ethyl chloroformate (6.23 mL, 0.046 mol) at 0° C. and the reaction mixture was heated at reflux for 18 h. Progress of the reaction was monitored by TLC. The reaction mixture was cooled to RT, diluted with EtOAc (2×50 mL) and washed with water (2×12 mL) and brine (12 mL). The organic portions were combined, dried over Na2SO4 and evaporated under reduced pressure. The crude product was taken up in acetic acid (12.0 mL) and Zn (4.1 g, 0.062 mol) and was added portion wise at 0° C. The reaction mixture was allowed to stir at RT for 1 h. Progress of the reaction was monitored by TLC. The reaction mixture was filtered through Celite® (diatomaceous earth) and washed with EtOAc (2×20 mL), basified using saturated NH4OH solution (15.0 mL) and extracted with DCM (2×40 mL). the organic portions were combined, dried over Na2SO4 and evaporated under reduced pressure to obtain crude 1-ethylspiro[indoline-3,4′-piperidin]-2-one (42%).
Name
1-ethyl-1′-methylspiro[indoline-3,4′-piperidin]-2-one
Quantity
0.0046 mol
Type
reactant
Reaction Step One
[Compound]
Name
2,2,2 trichloro ethyl chloroformate
Quantity
6.23 mL
Type
reactant
Reaction Step One
Quantity
41.6 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:5]2([CH2:10][CH2:9][N:8](C)[CH2:7][CH2:6]2)[C:4]1=[O:18])[CH3:2]>C1(C)C=CC=CC=1.CCOC(C)=O.[Zn]>[CH2:1]([N:3]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:5]2([CH2:6][CH2:7][NH:8][CH2:9][CH2:10]2)[C:4]1=[O:18])[CH3:2]

Inputs

Step One
Name
1-ethyl-1′-methylspiro[indoline-3,4′-piperidin]-2-one
Quantity
0.0046 mol
Type
reactant
Smiles
C(C)N1C(C2(CCN(CC2)C)C2=CC=CC=C12)=O
Name
2,2,2 trichloro ethyl chloroformate
Quantity
6.23 mL
Type
reactant
Smiles
Name
Quantity
41.6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
4.1 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
WASH
Type
WASH
Details
washed with water (2×12 mL) and brine (12 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite® (diatomaceous earth)
WASH
Type
WASH
Details
washed with EtOAc (2×20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N1C(C2(CCNCC2)C2=CC=CC=C12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.